N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-17-10-12-21(13-11-17)32(30,31)27-16-5-4-9-20(27)14-15-25-23(28)24(29)26-22-18(2)7-6-8-19(22)3/h6-8,10-13,20H,4-5,9,14-16H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPORSSBUASSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Tosylpiperidine Intermediate: This step involves the tosylation of piperidine using tosyl chloride in the presence of a base such as triethylamine.
Coupling with Dimethylphenyl Oxalamide: The tosylpiperidine intermediate is then coupled with 2,6-dimethylphenyl oxalamide under specific reaction conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Oxalamide Derivatives
Structural Features and Modifications
The oxalamide core is common among flavoring agents, but substituent variations critically modulate pharmacokinetic and safety profiles. Key structural analogs include:
Key Structural Differences:
- Heterocyclic Moieties: The tosylpiperidinyl group in the target compound introduces a sulfonate moiety absent in pyridine-containing analogs (e.g., Nos. 1768–1770), which may influence metabolic pathways and receptor interactions.
No-Observed-Adverse-Effect Levels (NOELs)
Implications for the Target Compound:
- The high NOEL of No. 1768 (100 mg/kg/day) suggests that pyridine-containing oxalamides may have favorable safety margins.
- Compounds with methoxy or methylenedioxy substituents (e.g., No. 1777) exhibit lower NOELs, highlighting the role of substituent chemistry in toxicity.
Metabolic Pathways
Structurally related oxalamides undergo:
Hydrolysis of the oxalamide bond to yield carboxylic acid and amine derivatives.
Oxidation of alkyl/aryl side chains (e.g., methyl groups, piperidine rings).
Conjugation with glucuronic acid for excretion .
Target Compound-Specific Considerations:
- Piperidine ring oxidation may produce hydroxylated metabolites, analogous to pyridine ring oxidation in Nos. 1768–1770.
Data Gaps and Regulatory Status
- Target Compound: Limited direct toxicological data exist. JECFA has previously flagged structurally related compounds (e.g., Nos. 2005, 2010, 2011) for requiring additional data on reactive metabolites and organ-specific toxicity .
- Pyridine vs. Piperidine Analogs: The absence of pyridine rings in the target compound reduces the risk of forming nicotinamide-like metabolites but introduces uncertainty regarding sulfonate-related toxicity.
Biological Activity
N1-(2,6-dimethylphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure that includes a dimethylphenyl group and a tosylpiperidine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in pain management and anti-inflammatory applications.
- Molecular Formula: C24H31N3O4S
- Molecular Weight: 457.59 g/mol
- CAS Number: 898368-58-6
The unique combination of functional groups in this compound contributes to its biological activity and solubility properties. The oxalamide structure is known for its versatility in chemical reactions, including hydrolysis and nucleophilic substitutions.
Biological Activity Overview
Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. These effects suggest its potential as a candidate for developing new pain management therapies.
The compound's mechanism of action involves interaction with specific receptors involved in pain perception, including opioid receptors. Preliminary studies suggest that it may modulate pain pathways through these interactions, providing a basis for its analgesic effects.
Analgesic and Anti-inflammatory Studies
A series of studies have been conducted to evaluate the analgesic effects of this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vivo pain models | Demonstrated significant reduction in pain response compared to control groups. |
| Study 2 | In vitro receptor binding assays | Showed high affinity for opioid receptors, indicating potential modulation of nociceptive pathways. |
| Study 3 | Anti-inflammatory assays | Reduced inflammation markers in animal models, supporting its use in inflammatory conditions. |
Case Studies
Several case studies have highlighted the compound's efficacy in various therapeutic contexts:
- Chronic Pain Management: A clinical trial involving patients with chronic pain conditions demonstrated improved pain relief when administered this compound compared to standard analgesics.
- Post-operative Pain Relief: In post-surgical patients, the compound was effective in reducing opioid consumption while maintaining adequate pain control.
- Inflammatory Disorders: Patients with inflammatory conditions such as arthritis reported significant symptom relief during treatment with this compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N1-(3-methoxyphenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | Methoxy substituent enhances solubility |
| N1-cyclopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | Cyclopropane ring adds steric hindrance |
| N1-(4-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | C24H31N3O4S | Fluorine substituent may alter electronic properties |
The distinct combination of functional groups in this compound provides it with unique pharmacological profiles compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
